copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene
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Overview
Description
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene is an organometallic compound that features a copper ion coordinated to a benzene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene typically involves the use of copper(I) salts and the corresponding benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also a focus in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can be reduced back to copper(I) from copper(II) using suitable reducing agents.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while halogenation would produce halogenated benzene compounds .
Scientific Research Applications
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene involves its interaction with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidative state of other molecules. . These interactions can affect cellular processes and pathways, making the compound useful in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Copper(1+);4-ethynyl-2-methoxy-1-methylbenzene: Similar structure but with a methyl group instead of a phenylmethoxy group.
Copper(1+);4-ethynyl-2-methoxy-1-chlorobenzene: Similar structure but with a chlorine atom instead of a phenylmethoxy group.
Uniqueness
Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
CAS No. |
135040-84-5 |
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Molecular Formula |
C16H13CuO2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C16H13O2.Cu/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14;/h4-11H,12H2,2H3;/q-1;+1 |
InChI Key |
HSHZQTLSAALFGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#[C-])OCC2=CC=CC=C2.[Cu+] |
Origin of Product |
United States |
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